N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide is a chemical compound that belongs to the class of benzamides It features a pyrrolidinone ring attached to a phenoxybenzamide structure
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been found in many important synthetic drug molecules and have been shown to bind with high affinity to multiple receptors . Phenoxybenzamide is a part of many bioactive compounds, but its specific targets can vary widely depending on the rest of the molecule.
Mode of Action
The mode of action would depend on the specific targets of “N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide”. Once the compound binds to its target, it could inhibit or activate the function of the target, leading to various downstream effects .
Biochemical Pathways
Without specific information on the targets of “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Many drugs that contain pyrrolidine or phenoxybenzamide groups are involved in a wide array of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "this compound" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide typically involves the reaction of 2-phenoxybenzoic acid with 3-aminopyrrolidin-2-one under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides: These compounds share a similar pyrrolidinone structure but differ in their aromatic substituents.
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These compounds have a similar core structure but different functional groups attached to the pyrrolidinone ring.
Uniqueness
N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide is unique due to its specific combination of a pyrrolidinone ring and a phenoxybenzamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-12(11-18-16)19-17(21)14-8-4-5-9-15(14)22-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFAQBNFISQMJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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